molecular formula C9H17ClN2O2 B1379782 4-Methyl-1-oxa-4,9-diazaspiro[5.5]undecan-3-one hydrochloride CAS No. 1609403-58-8

4-Methyl-1-oxa-4,9-diazaspiro[5.5]undecan-3-one hydrochloride

Cat. No. B1379782
M. Wt: 220.69 g/mol
InChI Key: HGVHHEHOFFTUAE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Methyl-1-oxa-4,9-diazaspiro[5.5]undecan-3-one hydrochloride (MDH) is a synthetic compound that has been used in a variety of scientific research applications. It has been studied for its potential to be used as a drug, as an enzyme inhibitor, and as an antifungal agent. MDH is a small molecule that has a molecular weight of approximately 303.7 g/mol. It is an aryl amide derivative with a spirocyclic ring structure, and it has a pKa of 8.5. MDH is soluble in water and ethanol.

Scientific Research Applications

4-Methyl-1-oxa-4,9-diazaspiro[5.5]undecan-3-one hydrochloride has been studied for its potential to be used as a drug, as an enzyme inhibitor, and as an antifungal agent. It has been used to study the effects of enzyme inhibition on the metabolism of certain drugs, and has been found to inhibit the enzyme CYP3A4. 4-Methyl-1-oxa-4,9-diazaspiro[5.5]undecan-3-one hydrochloride has also been used to study the biochemical and physiological effects of certain drugs, and has been found to reduce the activity of the enzyme acetylcholinesterase. 4-Methyl-1-oxa-4,9-diazaspiro[5.5]undecan-3-one hydrochloride has also been used to study the effects of antifungal agents, and has been found to inhibit the growth of certain fungi.

Mechanism Of Action

4-Methyl-1-oxa-4,9-diazaspiro[5.5]undecan-3-one hydrochloride acts as an enzyme inhibitor by binding to the active site of the enzyme, blocking the enzyme’s ability to catalyze a reaction. 4-Methyl-1-oxa-4,9-diazaspiro[5.5]undecan-3-one hydrochloride also acts as an antifungal agent by interfering with the fungal cell membrane, disrupting the cell’s ability to absorb nutrients and causing cell death.

Biochemical And Physiological Effects

4-Methyl-1-oxa-4,9-diazaspiro[5.5]undecan-3-one hydrochloride has been found to inhibit the activity of the enzyme CYP3A4, which is involved in the metabolism of certain drugs. 4-Methyl-1-oxa-4,9-diazaspiro[5.5]undecan-3-one hydrochloride has also been found to reduce the activity of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. In addition, 4-Methyl-1-oxa-4,9-diazaspiro[5.5]undecan-3-one hydrochloride has been found to inhibit the growth of certain fungi.

Advantages And Limitations For Lab Experiments

4-Methyl-1-oxa-4,9-diazaspiro[5.5]undecan-3-one hydrochloride has several advantages for use in laboratory experiments. It is a small molecule, which makes it easier to handle and store. It is also soluble in water and ethanol, which makes it easier to dissolve and use in experiments. However, 4-Methyl-1-oxa-4,9-diazaspiro[5.5]undecan-3-one hydrochloride also has some limitations. It is not very stable in the presence of light and heat, and it is also not very soluble in organic solvents.

Future Directions

There are several potential future directions for the study of 4-Methyl-1-oxa-4,9-diazaspiro[5.5]undecan-3-one hydrochloride. These include further research into the biochemical and physiological effects of 4-Methyl-1-oxa-4,9-diazaspiro[5.5]undecan-3-one hydrochloride, as well as its potential use as a drug, enzyme inhibitor, and antifungal agent. Additionally, further research into the synthesis of 4-Methyl-1-oxa-4,9-diazaspiro[5.5]undecan-3-one hydrochloride and its potential applications in other areas of science, such as drug delivery and drug discovery, could be conducted. Finally, research into the effects of 4-Methyl-1-oxa-4,9-diazaspiro[5.5]undecan-3-one hydrochloride on other enzymes could be conducted in order to further understand its mechanism of action.

properties

IUPAC Name

4-methyl-1-oxa-4,9-diazaspiro[5.5]undecan-3-one;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16N2O2.ClH/c1-11-7-9(13-6-8(11)12)2-4-10-5-3-9;/h10H,2-7H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGVHHEHOFFTUAE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CC2(CCNCC2)OCC1=O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Methyl-1-oxa-4,9-diazaspiro[5.5]undecan-3-one hydrochloride

CAS RN

1609403-58-8
Record name 1-Oxa-4,9-diazaspiro[5.5]undecan-3-one, 4-methyl-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1609403-58-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Methyl-1-oxa-4,9-diazaspiro[5.5]undecan-3-one hydrochloride
Reactant of Route 2
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Reactant of Route 3
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Reactant of Route 4
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Reactant of Route 5
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Reactant of Route 6
4-Methyl-1-oxa-4,9-diazaspiro[5.5]undecan-3-one hydrochloride

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